molecular formula C19H26ClN5O6S B13744272 7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate CAS No. 101651-92-7

7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate

Cat. No.: B13744272
CAS No.: 101651-92-7
M. Wt: 488.0 g/mol
InChI Key: AQQZAHFUJIPVSM-UHFFFAOYSA-N
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Description

7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate is a synthetic compound that belongs to the class of isoalloxazines Isoalloxazines are derivatives of flavins, which are essential cofactors in various biological processes

Preparation Methods

The synthesis of 7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate involves multiple steps. The synthetic route typically starts with the preparation of the isoalloxazine core, followed by the introduction of the chloro and diethylamino groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.

Scientific Research Applications

7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by interfering with the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate can be compared with other isoalloxazine derivatives, such as:

Properties

CAS No.

101651-92-7

Molecular Formula

C19H26ClN5O6S

Molecular Weight

488.0 g/mol

IUPAC Name

4-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)pentyl-diethylazanium;hydrogen sulfate

InChI

InChI=1S/C19H24ClN5O2.H2O4S/c1-4-24(5-2)10-6-7-12(3)25-15-9-8-13(20)11-14(15)21-16-17(25)22-19(27)23-18(16)26;1-5(2,3)4/h8-9,11-12H,4-7,10H2,1-3H3,(H,23,26,27);(H2,1,2,3,4)

InChI Key

AQQZAHFUJIPVSM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCCC(C)N1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-]

Origin of Product

United States

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